molecular formula C13H20N2 B13327427 4-(2,6-Dimethylpiperidin-1-YL)aniline

4-(2,6-Dimethylpiperidin-1-YL)aniline

Katalognummer: B13327427
Molekulargewicht: 204.31 g/mol
InChI-Schlüssel: XRRLNJAEEDHWQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,6-Dimethylpiperidin-1-YL)aniline is an organic compound with the molecular formula C13H20N2. It is a derivative of aniline, where the aniline ring is substituted with a 2,6-dimethylpiperidin-1-yl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylpiperidin-1-YL)aniline typically involves the reaction of aniline with 2,6-dimethylpiperidine under specific conditions. One common method is the nucleophilic substitution reaction where aniline reacts with 2,6-dimethylpiperidine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,6-Dimethylpiperidin-1-YL)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted aniline derivatives .

Wissenschaftliche Forschungsanwendungen

4-(2,6-Dimethylpiperidin-1-YL)aniline has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-(2,6-Dimethylpiperidin-1-YL)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C13H20N2

Molekulargewicht

204.31 g/mol

IUPAC-Name

4-(2,6-dimethylpiperidin-1-yl)aniline

InChI

InChI=1S/C13H20N2/c1-10-4-3-5-11(2)15(10)13-8-6-12(14)7-9-13/h6-11H,3-5,14H2,1-2H3

InChI-Schlüssel

XRRLNJAEEDHWQZ-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC(N1C2=CC=C(C=C2)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.